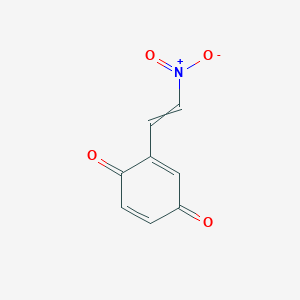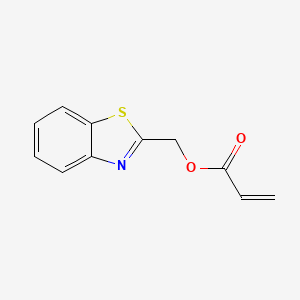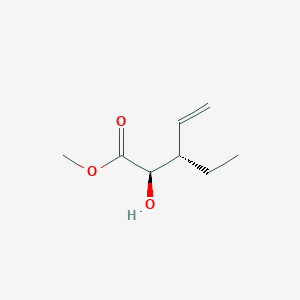![molecular formula C17H30Si2 B14248291 [(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane) CAS No. 392251-04-6](/img/structure/B14248291.png)
[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane is an organosilicon compound characterized by the presence of two trimethylsilylmethyl groups attached to a cyclopropane ring, which also bears a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane typically involves the reaction of phenylcyclopropane with trimethylsilylmethyl reagents under specific conditions. One common method includes the use of trimethylsilylmethyl lithium or trimethylsilylmethyl magnesium chloride as the silylating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediates and the final product .
Industrial Production Methods: While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Halogens, organometallic reagents, under controlled temperature and inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers or silanols, while reduction can produce silyl-substituted hydrocarbons .
科学研究应用
1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.
作用机制
The mechanism of action of 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane involves its interaction with various molecular targets and pathways. The trimethylsilylmethyl groups can undergo cleavage to release reactive intermediates, which can then participate in further chemical reactions. The phenyl group provides additional stability and reactivity, allowing the compound to engage in diverse chemical processes .
相似化合物的比较
- 1,1-Bis(trimethylsilyl)-2-phenylcyclopropane
- 1,1-Bis(trimethylsilylmethyl)cyclopropane
- 1,1-Bis(trimethylsilylmethyl)-2-methylcyclopropane
Comparison: 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane is unique due to the presence of both trimethylsilylmethyl and phenyl groups on the cyclopropane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds that lack either the phenyl group or the trimethylsilylmethyl groups .
属性
CAS 编号 |
392251-04-6 |
|---|---|
分子式 |
C17H30Si2 |
分子量 |
290.6 g/mol |
IUPAC 名称 |
trimethyl-[[2-phenyl-1-(trimethylsilylmethyl)cyclopropyl]methyl]silane |
InChI |
InChI=1S/C17H30Si2/c1-18(2,3)13-17(14-19(4,5)6)12-16(17)15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3 |
InChI 键 |
ZCVHRTLZENDEQO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC1(CC1C2=CC=CC=C2)C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)



![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)

![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)

![{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride](/img/structure/B14248271.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14248278.png)
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
